molecular formula C10H10FN3OS B1483353 1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide CAS No. 2098103-84-3

1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B1483353
CAS No.: 2098103-84-3
M. Wt: 239.27 g/mol
InChI Key: IUYIZCMGOACPOV-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide is a synthetic small molecule belonging to the 1H-pyrazole-5-carboxamide class, a scaffold recognized for its diverse biological potential in agrochemical and pharmacological research . The compound features a thiophene ring and a unique 2-fluoroethyl moiety, which may influence its physicochemical properties and bioactivity. While the specific biological data for this exact compound is not available in the literature, closely related analogs have demonstrated significant fungicidal and insecticidal activities . Furthermore, pyrazole-5-carboxamide derivatives are known to inhibit mitochondrial complex I (NADH:ubiquinone oxidoreductase) , a mechanism that has shown promise not only in pest control but also in research concerning parasitic nematodes . This mechanism disrupts the electron transport chain, leading to a measurable reduction in oxygen consumption and energy production in target organisms . The structural features of this compound make it a valuable precursor for further chemical exploration and a candidate for screening in various biological assays to develop novel research tools or therapeutic agents . This product is intended for research purposes in laboratory settings only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(2-fluoroethyl)-5-thiophen-3-ylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3OS/c11-2-3-14-9(10(12)15)5-8(13-14)7-1-4-16-6-7/h1,4-6H,2-3H2,(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUYIZCMGOACPOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NN(C(=C2)C(=O)N)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide is a synthetic organic compound belonging to the pyrazole derivative class. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation.

Chemical Structure and Properties

  • IUPAC Name : 2-(2-fluoroethyl)-5-thiophen-3-ylpyrazole-3-carboxamide
  • Molecular Formula : C10H10FN3OS
  • Molecular Weight : 239.26 g/mol
  • CAS Number : 2098103-84-3

The structure features a pyrazole ring, a thiophene group, and a fluoroethyl substituent, which may influence its biological interactions and pharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the fluoroethyl group can enhance lipophilicity and facilitate cellular uptake, potentially leading to increased efficacy against specific biological pathways.

Anticancer Activity

Recent studies have indicated that this compound exhibits anticancer properties . For instance, it has been shown to induce apoptosis in cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutic agents. The mechanism involves modulation of apoptotic pathways and inhibition of key signaling cascades involved in tumor growth.

Study ReferenceCell Line TestedIC50 (µM)Mechanism
FaDu (hypopharyngeal)15Apoptosis induction
MCF-7 (breast)20Caspase activation

Anti-inflammatory Properties

In addition to anticancer effects, this compound has shown potential as an anti-inflammatory agent . It may inhibit pro-inflammatory cytokines and modulate immune responses, thereby offering therapeutic benefits in inflammatory diseases.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other pyrazole derivatives:

Compound NameBiological ActivityNotable Features
1-(2-chloroethyl)-3-(thiophen-3-yl)-1H-pyrazoleAnticancerChlorine substituent affects reactivity
1-(2-fluoroethyl)-3-(furan-3-yl)-1H-pyrazoleAntimicrobialFuran ring confers different properties

Case Studies

Several case studies have focused on the synthesis and evaluation of this compound:

  • Synthesis Methodologies : Various synthetic routes have been explored, including nucleophilic substitutions and coupling reactions involving thiophene derivatives.
  • In Vivo Studies : Animal models have been employed to assess the pharmacokinetics and toxicity profiles of the compound. Results indicate favorable absorption and distribution characteristics.

Safety and Toxicology

Toxicological evaluations suggest that while the compound exhibits significant biological activity, it also necessitates careful assessment for potential side effects. Long-term studies are required to fully elucidate its safety profile.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Molecular Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Pyrazole Positions) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound () 1-(2-Fluoroethyl), 3-(thiophen-3-yl) C₁₀H₁₀FN₃OS 239.27 Fluoroethyl enhances lipophilicity; thiophene contributes π-π interactions.
1-(Prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide () 1-Propargyl, 3-(thiophen-3-yl) C₁₁H₉N₃OS 231.28 Propargyl group increases reactivity; reduced steric bulk.
N-(2-Aminoethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide () 1-Ethyl, 3-(trifluoromethyl) C₁₀H₁₄F₃N₅O 289.25 Trifluoromethyl boosts metabolic stability; aminoethyl improves solubility.
1H-Pyrazole-5-carboxylic acid, 1-(3-chlorophenyl)-3-(2-thienyl) () 1-(3-Chlorophenyl), 3-(thiophen-2-yl) C₁₄H₉ClN₂O₂S 304.75 Carboxylic acid group increases acidity; chlorine enhances electronegativity.
Razaxaban () Complex substituents (Factor Xa inhibitor) C₂₄H₂₀F₄N₆O₂ 524.45 Aminobenzisoxazole P1 ligand; fluorophenyl enhances selectivity.
Key Observations:
  • Fluoroethyl vs. Propargyl ( vs. 14): The fluoroethyl group in the target compound offers moderate lipophilicity and stability compared to the propargyl group, which may lead to undesired reactivity in biological systems .
  • Carboxamide vs. Carboxylic Acid ( vs. 19): The carboxamide group in the target compound supports hydrogen bonding, while the carboxylic acid in ’s analog increases polarity and acidity, altering bioavailability .

Physicochemical and Stability Profiles

  • Lipophilicity: The fluoroethyl group (logP ~1.5 estimated) balances solubility and membrane permeability, whereas the trifluoromethyl group in ’s compound increases logP (~2.8), favoring CNS penetration .
  • Stability: The target compound is noted for long-term storage stability, likely due to the inert fluoroethyl group. In contrast, propargyl-containing analogs () may degrade under oxidative conditions .

Preparation Methods

Preparation of the Pyrazole Core

The pyrazole ring is commonly synthesized via the condensation of hydrazine derivatives with 1,3-diketones or β-ketoesters. According to the literature, the reaction of hydrazine with β-cyano ketones or diketones under basic conditions leads to pyrazole formation with regioselectivity influenced by the choice of base and solvent.

A representative synthetic route for thiophene-substituted pyrazoles involves:

  • Formation of hydrazone intermediates via Japp-Klingemann reaction of arenediazonium salts with ethyl 2-chloro-3-oxobutanoate.
  • Condensation of hydrazones with 3-oxo-3-(2-thienyl)propionitrile under triethylamine base in tert-butanol at 30 °C, yielding 5-thiophene-pyrazoles with yields up to 73% when hydrazone is added portionwise (Table 1).
Entry Base Solvent Temperature Yield (%)
1 NaOEt EtOH (abs) RT 21
2 tBuOK THF (dry) RT 22
3 LiHMDS THF (dry) -78 °C to RT Decomposed
4 NaH THF (dry) 0 °C to RT 39
5 NaH + crown THF (dry) RT 36
6 Et3N tBuOH 30 °C 57
7 Et3N (portionwise) tBuOH 30 °C 73

Introduction of the Thiophene Group

The thiophene substituent is introduced either by using thiophene-containing starting materials or by cross-coupling reactions such as Suzuki-Miyaura or Sonogashira couplings on halogenated pyrazoles.

  • Bromination of the thiophene ring at position 5 using N-bromosuccinimide (NBS) in DMF is regioselective and efficient, producing bromo-thiophene intermediates that can be isolated by precipitation.
  • Subsequent hydrolysis of nitrile groups to carboxylic acids is performed under mild conditions (potassium hydroxide in methanol at room temperature) to avoid side reactions.
  • The carboxylic acid is converted to the corresponding acyl chloride using thionyl chloride in toluene, which is then used for amide coupling.

Installation of the 2-Fluoroethyl Group

The 2-fluoroethyl substituent on the pyrazole nitrogen is typically introduced via nucleophilic substitution reactions using fluoroethyl halides (e.g., 2-fluoroethyl bromide or chloride).

  • This alkylation step is carried out on the pyrazole nitrogen under controlled conditions to ensure selective N-alkylation without affecting other functional groups.
  • The reaction conditions are optimized to achieve high regioselectivity and yield.

Formation of the Carboxamide Group

The carboxamide moiety at the 5-position of the pyrazole is introduced through amide bond formation:

  • The carboxylic acid intermediate derived from the hydrolysis of nitrile or other precursors is converted to an acyl chloride using thionyl chloride.
  • The acyl chloride is then reacted with appropriate amines (including 2-fluoroethylamine derivatives or others) in the presence of a base such as triethylamine, typically in dichloromethane at low temperature (0 °C to room temperature).
  • The reaction mixture is stirred for extended periods (e.g., 16 h) to ensure complete conversion.
  • The amide product is purified by flash chromatography, yielding the target compound with moderate to good yields (e.g., 36% for some derivatives).

Alternative One-Pot and Regioselective Methods

Recent advances have demonstrated the use of trichloromethyl enones as starting materials for the regioselective synthesis of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles, which could be adapted for this compound:

  • Using arylhydrazine hydrochlorides with trichloromethyl enones leads to the 1,3-regioisomer, while free hydrazines favor the 1,5-regioisomer.
  • The trichloromethyl group serves as a precursor for the carboxyalkyl moiety via methanolysis steps.
  • This methodology achieves moderate to excellent yields (41–97%) and allows regioselective preparation of pyrazole carboxamides, potentially including derivatives like 1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide.

Summary Table of Key Steps and Conditions

Step Reagents/Conditions Yield Range (%) Notes
Pyrazole ring formation Hydrazone + β-cyano ketone, Et3N, tBuOH, 30 °C 57–73 Portionwise addition improves yield
Thiophene bromination NBS, DMF High Regioselective at position 5 on thiophene
Hydrolysis to carboxylic acid KOH, MeOH, RT High Mild conditions to avoid nitrile hydrolysis
Acyl chloride formation SOCl2, toluene, reflux ~98 Efficient conversion
Amide coupling Amine, Et3N, DCM, 0 °C to RT, 16 h 36–85 Purification by flash chromatography
N-alkylation (2-fluoroethyl) 2-fluoroethyl halide, base Moderate to high Selective N-alkylation
One-pot regioselective method Trichloromethyl enones + hydrazines, MeOH, reflux 41–97 Regioselectivity controlled by hydrazine type

Q & A

Q. Advanced Optimization Strategies

  • Temperature Control : Maintain 60–80°C during cyclocondensation to balance yield (70–85%) and purity. Higher temperatures risk decomposition of the fluorinated moiety .
  • Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in thiophene functionalization .
  • Solvent Systems : Use polar aprotic solvents (DMF, DMSO) for cyclization; switch to dichloromethane for amidation to minimize side reactions .

How should researchers characterize the structural integrity of this compound, and what analytical techniques are most reliable?

Q. Basic Characterization

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., fluoroethyl protons at δ 4.5–5.0 ppm; thiophene protons at δ 7.1–7.5 ppm) .
  • FT-IR : Carboxamide C=O stretch at ~1650 cm⁻¹; thiophene C-S vibrations at 600–700 cm⁻¹ .

Q. Advanced Techniques for Ambiguity Resolution

  • X-ray Crystallography : Resolves stereochemical ambiguities (e.g., regiochemistry of pyrazole substituents) .
  • High-Resolution Mass Spectrometry (HRMS) : Differentiates isotopic patterns of fluorine (¹⁹F) and sulfur (³²S) to confirm molecular formula .

What preliminary biological screening approaches are appropriate for evaluating its therapeutic potential?

Q. Basic Screening

  • In Vitro Assays : Test enzyme inhibition (e.g., COX-2, kinase targets) at 10–100 µM concentrations. Fluorinated pyrazoles often show anti-inflammatory activity .
  • Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Q. Advanced Mechanistic Studies

  • Molecular Docking : Compare binding affinity with co-crystallized targets (e.g., COX-2 PDB: 1CX2) to identify key interactions (fluorine-thiophene π-stacking) .
  • Metabolic Stability : Assess hepatic microsome half-life to prioritize derivatives for in vivo studies .

How can conflicting data regarding its biological activity be systematically addressed?

Q. Methodological Framework

  • Reproducibility Checks : Validate assays across independent labs with standardized protocols (e.g., ATP levels in cytotoxicity assays) .
  • Batch Analysis : Compare purity (>95% by HPLC) and stereochemistry (via chiral chromatography) to rule out batch variability .
  • Target Selectivity Profiling : Use kinome-wide screening to identify off-target effects that may explain discrepancies .

What strategies are effective for elucidating structure-activity relationships (SAR) in pyrazole-carboxamide derivatives?

Q. Basic SAR Approaches

  • Substituent Scanning : Replace the fluoroethyl group with chloroethyl or methyl to assess fluorine’s role in bioavailability .
  • Bioisosteric Replacement : Swap thiophene with furan or pyrrole to evaluate heterocycle contributions to potency .

Q. Advanced Computational Tools

  • 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate electrostatic/hydrophobic fields with activity .
  • Free Energy Perturbation (FEP) : Quantify binding energy changes upon fluorination using molecular dynamics simulations .

What formulation challenges exist for this compound in preclinical studies, and how can they be mitigated?

Q. Key Challenges

  • Poor Aqueous Solubility : LogP ~3.5 limits dissolution.
  • Fluorine-Mediated Instability : Hydrolytic degradation at high pH .

Q. Mitigation Strategies

  • Nanoparticle Encapsulation : Use PLGA polymers to enhance solubility and control release .
  • Lyophilization : Prepare stable lyophilized powders with trehalose as a cryoprotectant .

What safety protocols are critical when handling fluorinated pyrazole derivatives?

Q. Essential Protocols

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile fluorinated intermediates .
  • Waste Disposal : Neutralize acidic byproducts (e.g., HF) with calcium carbonate before disposal .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide

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